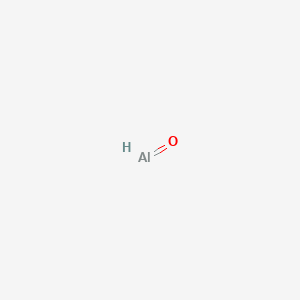

Aluminum hydride oxide

Description

Historical Context and Evolution of Research in Aluminum Hydride and Related Oxide Interfaces

The exploration of the aluminum-hydrogen system began with the first published synthesis of aluminum hydride (also known as alane) in 1947 wikipedia.org. By the 1960s, its high energy density had attracted military research for applications in propellants ucl.ac.ukresearchgate.netissp.ac.ru. However, significant challenges, including high production costs and inherent instability, hindered its widespread application ucl.ac.ukresearchgate.net. A key aspect of alane's chemistry is the inevitable formation of a thin, passivating layer of aluminum oxide (Al₂O₃) on its surface, which profoundly affects its properties. This oxide layer, while a barrier to direct synthesis from aluminum and hydrogen, was also found to slow the material's decomposition, rendering it kinetically more stable issp.ac.ruutep.edugoogle.com.

The focus of research evolved from bulk synthesis to understanding the crucial role of this oxide interface. Studies in the 1980s employed advanced techniques for the time, such as inelastic electron tunneling spectroscopy, to investigate aluminum oxide tunnel junctions, revealing spectral features that were suggested to be from aluminum hydride within the oxide barrier aps.org. This marked a shift towards probing the nanoscale interactions between the hydride and oxide.

In recent decades, interest in AlH₃ has been revitalized, driven primarily by its potential as a high-capacity hydrogen storage medium ucl.ac.ukissp.ac.rumdpi.com. This renaissance has spurred a new wave of research focused on elucidating the thermal decomposition and oxidation mechanisms at a fundamental level. Modern computational methods, including Density Functional Theory (DFT) and ReaxFF reactive force field simulations, are now critical tools. These methods allow scientists to model the atomic-level processes at the AlH₃/Al₂O₃ interface, examining the effects of the oxide shell on hydrogen release and the complex pathways of high-temperature oxidation ucl.ac.ukacs.orgaip.org.

Significance and Broad Applications in Advanced Materials Science and Chemical Synthesis Research

The unique properties of the aluminum-hydride-oxide system have established its significance in several high-technology fields.

Hydrogen Storage: Aluminum hydride is a leading candidate for hydrogen storage due to its exceptional hydrogen density. It contains up to 10.1% hydrogen by weight and has a volumetric density of 149 kg H₂/m³, which is more than twice that of liquid hydrogen mdpi.comnih.gov. These characteristics meet the targets set by organizations like the U.S. Department of Energy for onboard vehicular hydrogen storage mdpi.com.

Interactive Table 1: Hydrogen Storage Properties of α-Aluminum Hydride

| Property | Value | Reference |

| Gravimetric H₂ Density | 10.1 wt% | wikipedia.orgnih.gov |

| Volumetric H₂ Density | 149 kg H₂/m³ | mdpi.comnih.gov |

| Decomposition Temperature | ~150-180 °C (un-catalyzed) | researchgate.netresearchgate.net |

| Heat of Reaction | ~7 kJ/mol H₂ | issp.ac.ru |

Energetic Materials: As an energetic material, AlH₃ is a valuable additive in solid rocket propellants and explosives. researchgate.netissp.ac.ru Its highly exothermic combustion and the production of low molecular weight H₂ gas can enhance the specific impulse of a rocket by over 100 N·s·kg⁻¹ compared to propellants using only aluminum powder ucl.ac.ukutep.eduresearchgate.net.

Chemical Synthesis: In organic chemistry, alane is utilized as a powerful and selective reducing agent. wikipedia.org Its reactivity is often compared to that of lithium aluminum hydride (LiAlH₄), but it exhibits different selectivity for various functional groups, allowing for unique chemical transformations. For example, it can reduce carboxylic acids and esters in the presence of more sensitive groups like halides and nitro groups wikipedia.org.

Advanced Materials Science: The study of aluminum-oxide interfaces containing hydride species is critical for microelectronics, particularly in understanding and improving the performance of aluminum oxide tunnel junctions. aps.org Furthermore, aluminum hydride derivatives serve as molecular precursors in materials synthesis techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD) for creating high-purity aluminum thin films researchgate.netcollectionscanada.gc.ca.

Conceptual Framework: Interplay of Aluminum, Hydrogen, and Oxygen in Chemical Bonding and Reactivity

The behavior of the aluminum-hydride-oxide system is governed by the distinct nature of the chemical bonds involved. Aluminum hydride (AlH₃) is characterized by significant covalent bonding between aluminum and hydrogen. nih.gov In contrast, aluminum oxide (Al₂O₃) is predominantly ionic, formed by Al³⁺ and O²⁻ ions. The interface where these two materials meet is a complex region of chemical and electronic transition.

Advanced spectroscopic techniques and first-principles calculations have provided deep insights into this interplay.

Bonding Character: Experimental Al-L₂,₃ electron energy-loss near edge structure (ELNES) studies reveal clear differences in the electronic structure of metallic Al, AlH₃, and Al₂O₃. The spectral features for AlH₃ are intermediate between those of the metal and the oxide, indicating a mixed covalent-ionic character. nih.govresearchgate.net

Computational Analysis: Theoretical calculations, such as Mulliken population analysis, corroborate these findings. They show that AlH₃ possesses a significant degree of covalent bond charge for both Al-H and Al-Al interactions, whereas Al₂O₃ is dominated by ionic bonding. nih.gov

Interactive Table 2: Comparative Bonding Characteristics in the Al-H-O System

| Compound / System | Primary Bond Type | Key Computational Finding | Reference |

| α-AlH₃ | Covalent | Ionic and covalent bonding strengths are intermediate between those of metallic Al and Al₂O₃. nih.gov | nih.gov |

| Al₂O₃ | Ionic | The ionic bonding mechanism is dominant, with large negative Bond Order Parameters (BOPs) for Al-Al pairs. nih.gov | nih.gov |

| Al-rich AlₓOᵧ⁻ | Covalent (Al-H) | Reaction with water preferentially forms stable metal-hydrogen bonds (Al-H) over hydroxide (B78521) (O-H) bonds. aip.org | aip.org |

| O-rich AlₓOᵧ⁻ | Ionic (O-H) | Reaction with water leads to the formation of hydroxides, as expected for bulk alumina (B75360) surfaces. aip.org | aip.org |

This bonding framework dictates the system's reactivity. The Al₂O₃ layer acts as a crucial passivation shell that kinetically stabilizes the metastable AlH₃ core, controlling hydrogen diffusion and slowing thermal decomposition. issp.ac.ruacs.org Molecular dynamics simulations show that during thermal decomposition, hydrogen atoms must traverse this oxide layer to form H₂ gas on the nanoparticle surface, a process slower than in bare AlH₃. ucl.ac.ukacs.org The oxidation of this core-shell structure is even more complex, involving the simultaneous processes of dehydrogenation and oxidation, with the formation of water (H₂O) being a key step, particularly in the initial stages of the reaction. ucl.ac.ukacs.org

Research Gaps and Opportunities in Elucidating Complex Aluminum-Hydride-Oxide Interactions

Despite significant progress, several challenges and opportunities remain in the study of aluminum-hydride-oxide systems.

Economical and Reversible Synthesis: A primary obstacle for the use of AlH₃ in a hydrogen economy is the lack of an energy-efficient and economical process to regenerate it from the spent aluminum powder. wikipedia.org The direct hydrogenation of aluminum is hampered by the robust oxide layer and unfavorable thermodynamics under normal conditions. google.com Future research into catalytic pathways, plasma-based synthesis, or high-pressure methods is essential to close this loop researchgate.netrudmet.ru.

Tuning Stability and Decomposition: While the oxide layer offers passivation, precisely controlling the stability and decomposition kinetics of AlH₃ for on-demand hydrogen release remains a key goal. There is a need for a deeper understanding of how defects, dopants, and catalysts influence the hydride-oxide interface and the subsequent decomposition pathways. ucl.ac.ukresearchgate.net

Advanced Interfacial Characterization: The atomic-level mechanisms occurring at the AlH₃/Al₂O₃ interface during hydrogen cycling and oxidation are still not fully resolved. ucl.ac.uk Opportunities lie in the application of advanced in-situ and operando characterization techniques, combined with increasingly sophisticated multiscale modeling, to visualize these dynamic processes in real-time.

Design of Novel Materials: The Al-H-O system offers a platform for designing novel materials. This includes synthesizing core-shell nanoparticles with precisely engineered oxide layer thickness and composition for tailored reactivity. ucl.ac.ukacs.org Furthermore, computational studies predicting that aluminum-rich oxide clusters favor Al-H bond formation upon hydration suggest the possibility of creating novel aluminum oxyhydride materials with unique catalytic or electronic properties that are yet to be explored experimentally aip.org.

Properties

CAS No. |

91571-48-1 |

|---|---|

Molecular Formula |

AlHO |

Molecular Weight |

43.989 g/mol |

IUPAC Name |

oxoalumane |

InChI |

InChI=1S/Al.O.H |

InChI Key |

AQEZCDJYCYMVIB-UHFFFAOYSA-N |

Canonical SMILES |

O=[AlH] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Techniques

Wet Chemical Synthesis Routes for Aluminum Hydrides (AlH₃) and Derivatives

Wet chemical methods are the most established routes for producing aluminum hydride. frontiersin.org These techniques typically involve the reaction of aluminum-containing precursors in an organic solvent, leading to the formation of a solvated alane complex, which is subsequently desolvated to yield the final product. frontiersin.orgfrontiersin.orgcurtin.edu.au

A primary wet chemical method for synthesizing aluminum hydride involves the metathesis reaction between an alkali metal aluminum hydride, most commonly lithium aluminum hydride (LiAlH₄), and aluminum chloride (AlCl₃) in an ether solvent. frontiersin.orgfrontiersin.orgunt.edu This reaction precipitates lithium chloride (LiCl), leaving an ether-soluble aluminum hydride complex (AlH₃·nEt₂O). frontiersin.orgfrontiersin.org The foundational reaction is: 3LiAlH₄ + AlCl₃ → 4AlH₃ + 3LiCl philpapers.org

The resulting alane-etherate is then subjected to a desolvation process to obtain non-solvated AlH₃. frontiersin.org Research by Brower et al. established that the presence of excess LiAlH₄ and the addition of lithium borohydride (B1222165) (LiBH₄) can facilitate the removal of the ether solvent at lower temperatures and shorter times. semanticscholar.org The specific polymorph of AlH₃ obtained, such as the most stable α-AlH₃ or the metastable γ-AlH₃, is highly dependent on the desolvation conditions, including temperature and the presence of these aids. mdpi.comfrontiersin.orgsemanticscholar.org For instance, γ-AlH₃ can be formed when the etherate is heated at 60–70°C with only excess LiAlH₄, while α-AlH₃ is typically obtained when both LiAlH₄ and LiBH₄ are present. frontiersin.org The direct reaction of LiAlH₄ with AlCl₃ in an ether-toluene mixture at temperatures of 90°C or higher has been shown to produce non-solvated AlH₃ in yields exceeding 80%. researchgate.net

| Reactants | Solvent/Conditions | Key Findings | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ + AlCl₃ | Diethyl ether | Forms AlH₃·nEt₂O adduct; LiCl precipitates. frontiersin.orgfrontiersin.org | Not specified | frontiersin.orgfrontiersin.org |

| LiAlH₄ + AlCl₃ (3:1 molar ratio) | Ether, then desolvation with excess LiAlH₄ and LiBH₄ | Produces non-solvated α-AlH₃. frontiersin.org | Not specified | frontiersin.org |

| LiAlH₄ + AlCl₃ | 1:1 Ether-Toluene mixture, ≥90 °C | Direct formation of non-solvated AlH₃. researchgate.net | ≥80% | researchgate.net |

| LiH + AlCl₃ | Ether-Toluene, 60-100 °C with solvent distillation | Direct crystallization of pure, hexagonal α-AlH₃. iaea.org | Near quantitative | iaea.org |

| NaAlH₄ + AlCl₃ | Diethyl ether or Tetrahydrofuran (THF) | Used in the commercial preparation of lithium aluminum hydride via metathesis with LiCl. google.com | Not specified | google.com |

An alternative, ether-free method for AlH₃ synthesis is through the decomposition of organoaluminum compounds, such as triethylaluminum (B1256330) (Et₃Al). mdpi.comresearchgate.net This approach involves the thermal decomposition of the organoaluminum precursor under hydrogen pressure. The decomposition proceeds in a stepwise manner: Et₃Al → Et₂AlH → AlH₃ → Al mdpi.com

To prevent the final decomposition step into elemental aluminum, the second stage of the reaction (Et₂AlH → AlH₃) must be conducted at a low temperature. mdpi.com Researchers have successfully generated AlH₃ from the decomposition of triethylaluminum at a relatively mild hydrogen pressure of 10 MPa by using surfactants. researchgate.netcurtin.edu.au The choice of surfactant influences the characteristics of the final product; for example, using tetraoctylammonium bromide (TOAB) resulted in nanosized α-AlH₃ particles, while tetrabutylammonium (B224687) bromide (TBAB) produced larger nanoparticles believed to be related to the β-AlH₃ phase. researchgate.netcurtin.edu.au

| Precursor | Conditions | Surfactant | Product Characteristics | Reference |

|---|---|---|---|---|

| Triethylaluminum (Et₃Al) | 10 MPa H₂ pressure, 180 °C | Tetraoctylammonium bromide (TOAB) | Nanosized α-AlH₃. researchgate.net | researchgate.net |

| Triethylaluminum (Et₃Al) | 10 MPa H₂ pressure | Tetrabutylammonium bromide (TBAB) | Larger nanoparticles, potentially β-AlH₃. researchgate.net | researchgate.net |

The solvent system plays a critical role in wet chemical synthesis, profoundly affecting the polymorph, morphology, and purity of the resulting aluminum hydride. mdpi.comeucass.eu The initial synthesis of AlH₃ typically occurs in diethyl ether, forming a stable AlH₃·nEt₂O complex. frontiersin.orgfrontiersin.org The subsequent desolvation step, often carried out in a higher-boiling point, non-coordinating solvent like toluene (B28343) or a toluene-benzene mixture, is crucial for obtaining non-solvated AlH₃. researchgate.nethydride-msu.ruresearchgate.net

The crystallization of α-AlH₃ from an ether-benzene mixed solvent requires the presence of at least 10 wt.% LiAlH₄. hydride-msu.ru The process is multistage, beginning with the formation of an AlH₃·0.25Et₂O solvate, which then recrystallizes into γ-AlH₃ and finally into the stable α-AlH₃ phase upon heating and removal of ether. hydride-msu.ru The rate of ether removal and the crystallization temperature are key factors in controlling the final product. eucass.eu The synthesis of the α'-AlH₃ polymorph, which has a distinct rod-like morphology, was achieved by desolvating the etherate under a gaseous ether atmosphere, highlighting the sensitivity of the process to the surrounding atmosphere during desolvation. frontiersin.orgfrontiersin.org Impurities, particularly moisture, can be highly detrimental, leading to the formation of other, less stable alane allotropes. eucass.eu

| Solvent System | Conditions / Additives | Resulting Polymorph / Morphology | Reference |

|---|---|---|---|

| Diethyl ether | Initial reaction of LiAlH₄ and AlCl₃ | Forms AlH₃·nEt₂O etherate complex. frontiersin.orgfrontiersin.org | frontiersin.orgfrontiersin.org |

| Ether-benzene mixed solvent | Polythermal heating with ≥10 wt.% LiAlH₄ | Multistage crystallization: AlH₃·0.25Et₂O → γ-AlH₃ → α-AlH₃. hydride-msu.ru | hydride-msu.ru |

| Toluene | Desolvation of solid AlH₃-etherate at 90°C with LiBH₄ | High purity (99.5%) α-AlH₃ with cubical crystallization. researchgate.net | researchgate.net |

| Diethyl ether | Desolvation under a gaseous ether atmosphere with excess LiAlH₄ | Non-solvated, rod-like α'-AlH₃. frontiersin.orgfrontiersin.orgnih.gov | frontiersin.orgfrontiersin.orgnih.gov |

Non-Solvated and Solid-State Synthesis Paradigms for Aluminum Hydrides

To circumvent the use of organic solvents and the challenges of desolvation, non-solvated and solid-state synthesis methods have been developed. mdpi.comrsc.org These approaches include direct hydrogenation of aluminum under extreme conditions and mechanochemical techniques like reactive ball milling. hydride-msu.rursc.org

The direct hydrogenation of aluminum (Al + 1.5H₂ → AlH₃) is thermodynamically unfavorable under ambient conditions, requiring extremely high hydrogen pressures, estimated to be around 7 x 10³ atm at 298 K. unt.eduacs.org However, research has demonstrated that the reaction is possible under significantly high pressure and temperature. researchgate.netaip.org Hydrogenation of passivated aluminum requires conditions of 8.9 GPa and 600°C to overcome the protective oxide layer and form AlH₃. researchgate.net Once formed, the AlH₃ can be recovered at ambient conditions. aip.org Subsequent cycles of decomposition and re-hydrogenation can lower the required conditions, but the pressures remain substantial, limiting the practical application of this method for large-scale production. aip.org

| Starting Material | Pressure | Temperature | Key Findings | Reference |

|---|---|---|---|---|

| Passivated Aluminum | ~7 x 10³ atm (calculated equilibrium) | 298 K (25 °C) | Thermodynamically required pressure, deemed impractical. acs.org | acs.org |

| Passivated Aluminum | 8.9 GPa (~88,000 atm) | 600 °C | Successful hydrogenation by overcoming the oxide layer. researchgate.net | researchgate.net |

| Pristine Aluminum | >6 GPa (>59,000 atm) | 600 °C | Hydrogenation was observed to begin under these conditions. aip.org | aip.org |

Reactive ball milling, a mechanochemical process, offers a solvent-free, room-temperature route to synthesize AlH₃. iastate.edunih.gov This technique uses the high energy from milling to drive solid-state reactions between precursors. ncn.gov.plresearchgate.net A common reaction is the metathesis of an alkali metal hydride (like LiH or LiAlH₄) with aluminum chloride (AlCl₃). rsc.orgiastate.edu

A nearly complete conversion of a 3:1 molar mixture of LiAlH₄ and AlCl₃ to AlH₃ and LiCl can be achieved in about 30 minutes. rsc.org A critical aspect of this method is applying a sufficient pressure of an inert gas (e.g., 90 bar Ar) or hydrogen (210 bar) to suppress competing reactions that lead to the formation of metallic aluminum. rsc.org Similarly, AlH₃ can be synthesized from NaH and AlCl₃ by controlling the reaction pathway through a step-wise addition of AlCl₃ to an excess of NaH, which prevents the decomposition to elemental Al. iastate.edu The addition of catalysts, such as TiF₃, during the ball milling of LiH and AlCl₃ has been shown to act as a nucleating agent, facilitating the rapid formation of α-AlH₃ nanocomposites with an average grain size of 45 nm. mdpi.comphilpapers.org

| Reactants (Molar Ratio) | Milling Conditions | Additive/Catalyst | Key Findings | Reference |

|---|---|---|---|---|

| LiAlH₄ + AlCl₃ (3:1) | Room temp, ~30 min, under pressure | None | Near quantitative yield of AlH₃; requires pressure (e.g., >90 bar Ar) to prevent Al formation. rsc.org | rsc.org |

| NaH + AlCl₃ | Room temp, step-wise addition of AlCl₃ | None | Quantitative yield of AlH₃ by suppressing Al formation through excess hydride. iastate.edu | iastate.edu |

| LiH + AlCl₃ (3:1) | Short milling period | TiF₃ | Forms α-AlH₃/LiCl nanocomposite with 45 nm grain size; TiF₃ acts as a nucleation seed. mdpi.comphilpapers.org | mdpi.comphilpapers.org |

Controlled Introduction and Formation of Oxide Components within Aluminum Hydride Systems

The incorporation of oxygen into aluminum hydride systems can occur through unintentional surface reactions or by the deliberate addition of metal oxides to form advanced composite materials.

Surface Oxidation Processes During AlH₃ Synthesis

Aluminum hydride (AlH₃), or alane, is often inherently passivated by a surface oxide layer, typically aluminum oxide (Al₂O₃), which forms during its synthesis and handling. mdpi.com This layer is generally protective and can inhibit the dehydrogenation reaction of AlH₃ at room temperature. mdpi.com The decomposition of AlH₃ into aluminum (Al) and hydrogen (H₂) is understood to initiate at the free surface rather than within the bulk of the material. researchgate.net Consequently, a complete and stable surface oxide layer can prevent the thermodynamically unstable AlH₃ from decomposing. researchgate.net

Integration of Metal Oxides in Composite Materials

The properties of aluminum hydride and related complex hydrides like sodium alanate (NaAlH₄) can be strategically modified by creating composites with various metal oxides. These oxides can act as catalysts, significantly altering the material's hydrogen storage characteristics. The in-situ reduction of these metal oxides during thermal processes can form active surfaces that promote metal-hydrogen interactions. researchgate.net

Research has shown that adding different metal oxide nanoparticles can substantially lower the onset decomposition temperature of NaAlH₄. researchgate.net For instance, titanium dioxide (TiO₂) has been identified as a particularly effective catalyst. researchgate.net The addition of alane to nanothermites, which are composites of a metal fuel and a metal oxide, has also been studied. Adding micron-scale α-AlH₃ to a nanoaluminum-copper-oxide (nAl-CuO) thermite was found to enhance the pressurization rate, a measure of performance. ucr.edu Conversely, adding AlH₃ to an iron oxide (Fe₂O₃) based thermite resulted in degraded performance, indicating that the effect is highly dependent on the specific metal oxide used. ucr.edu

Table 1: Effect of Metal Oxide Additives on Hydride Performance This table summarizes findings on how different metal oxide additives affect the performance of aluminum hydride and related alanates.

| Hydride System | Metal Oxide Additive | Observed Effect | Reference |

|---|---|---|---|

| NaAlH₄ | TiO₂, CeO₂, La₂O₃, Pr₂O₃, Nd₂O₃, Sm₂O₃, Eu₂O₃, Gd₂O₃ | Significantly lowered onset decomposition temperature; TiO₂ was most effective. | researchgate.net |

| nAl/AlH₃ | CuO | Enhanced pressurization rate in thermite mixture. | ucr.edu |

| nAl/AlH₃ | Bi₂O₃ | Performance largely unaffected until AlH₃ is the majority fuel. | ucr.edu |

| nAl/AlH₃ | Fe₂O₃ | Degraded performance at all addition levels. | ucr.edu |

Emergent Synthetic Strategies for Mixed Al-H-O Species

Recent advancements have moved beyond incidental or simple composite formation towards the targeted synthesis of complex molecules containing aluminum, hydrogen, and oxygen.

Generation of Hydride Species from Hydrated Aluminum Oxide Clusters

Quantum chemical calculations have revealed fascinating reaction pathways where hydride species can be generated from the interaction of water with aluminum oxide clusters. nih.govaip.org The outcome of this interaction is highly dependent on the stoichiometry of the aluminum oxide cluster anion (AlₓOᵧ⁻). nih.govaip.orgaip.org

For oxygen-rich clusters (where y > x), such as Al₂O₃⁻, the interaction with a water molecule typically results in the formation of hydroxides as the final product. nih.govresearchgate.net However, for many aluminum-rich clusters (where x > y), the reaction generates metal hydrides (species containing an Al-H bond). nih.govresearchgate.net These resulting hydride species are often significantly more stable than their corresponding hydroxide (B78521) isomers, in some cases by 30-35 kcal/mol. nih.govaip.org This preference in aluminum-rich clusters is attributed to the coordination state of the oxygen atoms. In these clusters, oxygen is often already bonded to two or three aluminum atoms, making the formation of an additional O-H bond (which would further extend oxygen's coordination) less favorable than the formation of an Al-H bond. aip.org This process, where a water molecule dissociates to form -OH and -H, with the hydrogen binding to a cluster aluminum atom, represents a novel pathway to Al-H bond formation. aip.org

Table 2: Hydration Products of Gas-Phase Aluminum Oxide Cluster Anions This table, based on quantum chemical calculations, shows how the stoichiometry of aluminum oxide clusters dictates the product formed upon reaction with water.

| Cluster Type | Stoichiometry | Primary Product | Stability Note | Reference |

|---|---|---|---|---|

| Oxygen-Rich | AlₓOᵧ⁻ (x < y) | Hydroxides (O-H bonds) | Energetically favorable product. | nih.govaip.org |

| Aluminum-Rich | AlₓOᵧ⁻ (x > y) | Metal Hydrides (Al-H bonds) | Often 30-35 kcal/mol more stable than hydroxide isomers. | nih.govaip.org |

| Stoichiometric | AlₓOₓ⁻ | Metal Hydrides (Al-H bonds) | Prefers to form metal-hydrogen bonds. | aip.org |

Synthesis of Novel Aluminum Hydride Cluster Compounds with Oxygenated Ligands

The synthesis of stable, molecular aluminum hydride compounds often requires the use of stabilizing ligands. The incorporation of oxygen into these ligands provides a route to new classes of Al-H-O species. Research into group 13 metal hydride complexes has included the use of phenolato ligands, which are oxygen-containing organic molecules, to support the metal complexes. uni-bayreuth.de

A specific example of the formation of aluminum hydride clusters with oxygenated ligands can be seen in the titanium(IV) isopropoxide-catalyzed decomposition of AlH₃. rice.edu Spectroscopic studies indicate that during this process, isopropoxy ligands are removed from the titanium catalyst and transferred to the aluminum. rice.edu This leads to the formation of low-valent aluminum hydride clusters that are believed to have Ti³⁺ catalysts attached to their surface through bridging hydrides and isopropoxy ligands. rice.edu These transient, oxygen-ligated aluminum hydride clusters are intermediates in the formation of aluminum nanocrystals. rice.edu The synthesis of such complex clusters represents a sophisticated strategy for creating novel materials where aluminum, hydrogen, and oxygen are combined at a molecular level.

Structural Characterization and Polymorphism Investigations

Crystallographic Analysis of Aluminum Hydride Polymorphs (α, α', β, γ, δ, ε, ζ-AlH₃)

The synthesis of aluminum hydride, typically through the reaction of lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃) in ether followed by desolvation, can yield different polymorphs depending on the precise conditions. issp.ac.rubnl.govspring8.or.jp The γ-phase is often the first to form, which can then transform into the α-phase with heat treatment. issp.ac.ru The β-phase typically forms alongside the γ-phase and is rarely isolated in pure form. issp.ac.ru The α'-phase is characterized by needle-like crystals, while the γ-phase forms as bundles of fused needles. wikipedia.orgeucass.eu The α-AlH₃ polymorph is the most extensively characterized. issp.ac.ru

X-ray diffraction (XRD) has been a fundamental technique for determining the crystal structures of aluminum hydride polymorphs. bnl.govscientific.net The crystal structure of α-AlH₃ was determined to be trigonal with a R-3c space group, featuring a hexagonal unit cell. issp.ac.rumaterialsproject.org This structure consists of aluminum atoms in a face-centered cubic-like packing, connected by bridging hydrogen atoms to form a network of AlH₆ octahedra. issp.ac.ruwikipedia.org The interatomic distances in α-AlH₃ are significantly expanded compared to pure aluminum metal due to hydrogenation. issp.ac.ru

In-situ synchrotron XRD studies have been crucial for observing the phase transitions and decomposition pathways of the polymorphs. filinchuk.comresearchgate.net For instance, such studies on γ-AlH₃ revealed that its decomposition can be complex, with a portion of the material transforming to α-AlH₃ before decomposing, while another fraction decomposes directly to aluminum and hydrogen. filinchuk.comresearchgate.net Ex-situ XRD is used to identify the resulting phases after thermal treatments, confirming, for example, the transformation of β- and γ-phases to the α-phase or their decomposition to elemental aluminum. bnl.govscientific.net

Table 1: Crystallographic Data for Select Aluminum Hydride Polymorphs

| Polymorph | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| α-AlH₃ | Trigonal | R-3c | a = 4.449, c = 11.804 | issp.ac.rumaterialsproject.org |

| γ-AlH₃ | Orthorhombic | Cmc2₁ | a = 6.47, b = 11.11, c = 6.56 | issp.ac.ru |

| β-AlH₃ | Cubic | Fd-3m | a = 9.006 | issp.ac.ru |

Note: Data for all polymorphs is not consistently available or fully determined in the literature.

While XRD is effective for determining the positions of heavier atoms like aluminum, neutron diffraction is superior for accurately localizing the lighter hydrogen atoms due to hydrogen's significant neutron scattering cross-section. issp.ac.ruaip.org Neutron diffraction studies on α-AlD₃ (the deuterated analogue of α-AlH₃, used to reduce incoherent scattering from hydrogen) confirmed the Al-H-Al bridging structure. filinchuk.comissp.ac.ru These studies established that each aluminum atom is octahedrally coordinated to six hydrogen atoms, and each hydrogen atom is bonded to two aluminum atoms. wikipedia.orgissp.ac.ru The Al-H bond distances in the AlH₆ octahedra were determined to be equivalent, measuring approximately 1.72 Å. wikipedia.orgfilinchuk.com This technique has been indispensable for providing the precise structural details necessary for understanding the bonding and lattice dynamics in aluminum hydride. issp.ac.ruissp.ac.ruiaea.org

Spectroscopic Probes for Al-H and Al-O Bonding Environments

Spectroscopic methods are vital for probing the local bonding environments in aluminum hydride. They can distinguish between different polymorphs and identify the presence of other chemical species, such as surface oxides (Al-O bonds) or residual solvents from synthesis. nasa.govresearchgate.netutep.edu The formation of a thin, passivating layer of amorphous alumina (B75360) (Al₂O₃) on the surface of AlH₃ crystals is a common observation, which can impact the material's properties. nih.govresearchgate.netacs.org

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the bonding in aluminum hydride polymorphs. utep.eduresearchgate.net These techniques probe the vibrational modes of the Al-H bonds, which are characteristic of each specific crystal structure. utep.eduresearchgate.net

FTIR spectra of α-AlH₃ and β-AlH₃ show distinct absorption bands corresponding to Al-H stretching and bending modes. scientific.netresearchgate.net Similarly, Raman spectroscopy can effectively differentiate between the α and γ phases. researchgate.net Pure γ-AlH₃ exhibits strong Raman peaks at approximately 251, 1055, and 1485 cm⁻¹, while the α-phase has characteristic vibrations at different wavenumbers, such as 510 and 720 cm⁻¹. researchgate.netresearchgate.net The presence of an aluminum oxide layer on the surface can also be confirmed by the appearance of Al-O vibrational bands in the spectra. utep.eduresearchgate.net

Table 2: Characteristic Vibrational Peaks for AlH₃ Polymorphs

| Polymorph | Spectroscopy | Wavenumber (cm⁻¹) | Assignment | Reference |

| γ-AlH₃ | Raman | 251, 1055, 1485 | Al-H modes | researchgate.netresearchgate.net |

| α-AlH₃ | Raman | 510, 720 | Al-H modes | researchgate.net |

| β-AlH₃ | FTIR | 503, 1440, 1860 | Al-H modes | researchgate.net |

| Boehmite (γ-AlOOH) | FTIR | 3089, 3404 | –OH bonds | researchgate.net |

| Boehmite (γ-AlOOH) | FTIR | 1072 | δs Al-O-H mode | researchgate.net |

| γ-Al₂O₃ | FTIR | 479, 621, 740 | Al–O bonds | researchgate.net |

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the different phases of AlH₃ and detecting impurities. nasa.govresearchgate.net Both ¹H and ²⁷Al MAS-NMR (Magic-Angle Spinning) spectra have been obtained for α, β, and γ-AlH₃. nasa.govcaltech.edu The ²⁷Al MAS NMR spectra are particularly sensitive to the different spatial arrangements of the AlH₆ octahedra in the various polymorphs, providing a unique signature for each phase. caltech.edu

NMR studies have successfully monitored the phase transition from γ-AlH₃ to α-AlH₃ and have also confirmed the direct decomposition of the γ-phase to aluminum metal at room temperature. caltech.edu Besides the signals from the AlH₃ phases, NMR can identify other species, including metallic aluminum, molecular hydrogen (H₂), and various Al-O species resulting from surface oxidation or precursor residues. nasa.govresearchgate.net The concentration of these extraneous components often depends on the synthesis method and storage conditions. researchgate.net

Electron Energy-Loss Spectroscopy (EELS), often performed in a transmission electron microscope (TEM), is used to investigate the electronic structure and chemical bonding of materials at the nanoscale. nih.govresearchgate.net Studies on AlH₃ using EELS to analyze the Al-L₂,₃ edge have provided insights into the covalent nature of the Al-H bond. nih.gov The chemical shift in the EELS spectra can differentiate between aluminum in the hydride, metallic aluminum, and aluminum oxide (Al₂O₃). nih.govresearchgate.net EELS analysis has been instrumental in confirming that AlH₃ single crystals are often coated with a thin layer of amorphous alumina. nih.govresearchgate.net This technique is also valuable for studying dynamic processes, such as the dehydration of aluminum hydroxide (B78521) (Al(OH)₃) or the dehydrogenation of AlH₃. nih.govnih.gov

Microscopic and Morphological Characterization of Aluminum Hydride-Oxide Interfaces

The surface and subsurface of aluminum hydride are often characterized by the presence of an oxide or hydroxide layer that dictates its interaction with the environment. Understanding the morphology of this interface is crucial for applications ranging from energy storage to propellants.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for investigating the microstructure of aluminum hydride and its oxide interfaces. SEM is primarily used to inspect the surface morphology of crystals. For instance, SEM imaging can distinguish between well-crystallized (euhedral) particles and those with defects like fissures or perforations along grain boundaries. fraunhofer.de

TEM provides higher resolution imaging, allowing for detailed characterization of the core-shell structures that often form, where a crystalline aluminum hydride (AlH₃) core is encapsulated by an alumina (Al₂O₃) shell. aip.org In-situ TEM observations have been used to study the dehydrogenation processes of α-AlH₃ and γ-AlH₃. researchgate.net These studies reveal the initial shapes of the particles—cubic for α-AlH₃ and rod-shaped for γ-AlH₃—and track the precipitation and growth of aluminum during dehydrogenation. researchgate.net

TEM analysis has shown that AlH₃ particles can be coated with conformal, amorphous Al₂O₃ layers via techniques like atomic layer deposition (ALD). aip.org These layers act as physical barriers. The thickness of this oxide layer is a key parameter; it is often observed to be in the range of 3-5 nm on the surface of AlH₃ particles. researchgate.net TEM has also been instrumental in confirming that single hydride crystals are often coated with a thin amorphous alumina layer. mdpi.com Furthermore, electron energy loss spectroscopy (EELS) combined with TEM can reveal the chemical state of elements at the interface, confirming the presence of Al₂O₃ on the particle surface. acs.org

The Brunauer–Emmett–Teller (BET) method is a standard technique used to determine the specific surface area of materials by measuring the physical adsorption of gas molecules. wikipedia.orghoriba.com This analysis is crucial for understanding the reactivity and quality of coatings on aluminum hydride.

For instance, the specific surface area of α-AlH₃ particles is a necessary parameter for calculating the growth rate of passivation layers like Al₂O₃ deposited via ALD. aip.org By tracking the mass gain per ALD cycle and knowing the surface area, a growth rate, such as 1.3 Å/cycle, can be determined. aip.org

The BET method is also used to verify the effectiveness of coating processes. A successful coating of individual particles, rather than agglomerates, is validated by analyzing the specific surface area and particle size distribution. researchgate.net The porosity of the resulting material, which can be categorized into micropores (<2 nm), mesopores (2-50 nm), and macropores (>50 nm), also influences its properties and can be assessed from gas adsorption isotherms. horiba.com The table below summarizes findings from surface area analyses on related materials.

| Material | Analysis Method | Key Finding | Reference |

|---|---|---|---|

| α-AlH₃ particles | BET | Used to calculate an Al₂O₃ film growth rate of 1.3 Å/cycle during ALD. | aip.org |

| Fe₃O₄ nanoparticles | BET / Particle Size Distribution | Validated that individual particles, not just agglomerates, were coated with Al₂O₃. | researchgate.net |

| Various Metal Oxides | BET | A process for preparing metal hydrides specifies a required BET specific surface area of 0.5 to 20 m²/g for the starting oxide. | google.com |

| Activated Carbon | BET | Demonstrates high specific surface area (~3000 m²/g), though this can be an overestimation for microporous materials. | wikipedia.org |

Investigations into the Structure of Amorphous or Non-Stoichiometric Al-H-O Phases

Beyond crystalline structures, aluminum hydride-oxide systems can feature amorphous or non-stoichiometric phases. These are compounds where the elemental composition cannot be described by simple integer ratios, often due to lattice defects, missing atoms, or an excess of atoms packed into the structure. wikipedia.org

Amorphous aluminum oxide (AlOₓ) and aluminum oxyhydroxide films have been studied extensively. The atomic-scale structure of amorphous alumina films can be probed using techniques like solid-state nuclear magnetic resonance (NMR). rsc.org These studies reveal that the local structure is composed of various aluminum coordination environments, primarily AlO₄, AlO₅, and AlO₆ units. rsc.orgaps.org In as-deposited amorphous Al₂O₃ thin films, four- and five-coordinated aluminum species are predominant (95%), which is a signature of a disordered, glass-like state. aps.org The presence of hydroxyl groups in amorphous aluminum oxyhydroxide tends to increase the proportion of six-fold coordinated aluminum (AlO₆). rsc.org

Non-stoichiometry is a key concept in understanding these materials. For example, the common iron oxide wüstite often has the formula Fe₀.₉₅O, a deviation from the ideal FeO, because some Fe²⁺ ions are replaced by Fe³⁺ ions to maintain charge neutrality. wikipedia.org Similarly, Al-H-O systems can form non-stoichiometric phases. During the alkaline dissolution of aluminum, particles identified as aluminum hydride (AlH₃) with a surface layer of aluminum hydroxide are formed. iastate.edu The formation of amorphous aluminum compounds, such as basic salts like Al₄O₂(OH)₇(NO₃), can occur during precipitation from solutions. mdpi.com

The stability and properties of these phases are of significant interest. While non-stoichiometry can sometimes enhance structural stability, this is highly dependent on the specific material and the extent of the deviation. researchgate.net In some complex aluminum alloys, non-stoichiometric phases appear during devitrification from an amorphous glass state, where the site occupancy in the crystal lattice is kinetically controlled rather than thermodynamically determined. arxiv.org

Reaction Mechanisms, Kinetics, and Thermochemistry

Mechanisms of Thermal Decomposition of Aluminum Hydrides

The thermal decomposition of aluminum hydride (AlH₃) is a complex process influenced by temperature, crystal structure, and surface conditions. ucl.ac.ukacs.org It is fundamentally a temperature-dependent reaction, where higher temperatures accelerate the process, leading to a faster reaction rate. ucl.ac.ukacs.org Research using thermogravimetric analysis has shown that the decomposition under non-isothermal heating occurs in two primary steps: a slow step controlled by the solid-state nucleation of aluminum crystals, which is the rate-determining factor, and a subsequent faster step involving the growth of these aluminum crystals. dtic.milresearchgate.net This process results in the liberation of hydrogen gas and the transformation of the initial polyhedral AlH₃ crystals into amorphous aluminum particles. dtic.milresearchgate.net

More detailed investigations using nuclear magnetic resonance (NMR) have characterized the isothermal decomposition of AlH₃ into three distinct stages: an induction period, an acceleration period, and a deceleration period. ucl.ac.ukresearchgate.net These stages are associated with distinct activation energies, highlighting the complexity of the solid-state transformation. ucl.ac.ukresearchgate.net

The mechanism can be divided into distinct kinetic stages, each with its own energy barrier.

| Decomposition Stage | Activation Energy (kJ/mol) | Description |

| Induction Period | 97 | Initial phase with slow reaction rate. |

| Acceleration Period | 108 | Rate increases, controlled by the nucleation of aluminum crystals. This is the rate-determining step. ucl.ac.ukdtic.milresearchgate.net |

| Deceleration Period | 112 | Rate slows as it becomes limited by the growth of the aluminum layer toward the particle center. ucl.ac.ukdtic.milresearchgate.net |

This table presents data on the activation energies for the three stages of isothermal decomposition of AlH₃. ucl.ac.ukresearchgate.net

Molecular dynamics simulations suggest that the decomposition is an activated complex mechanism, with these complexes consisting of approximately nine AlH₃ molecules, which corresponds to 1-2 unit cells for the α-AlH₃ polymorph. nih.gov

Aluminum hydride exists in at least seven different polymorphs, with α-AlH₃, β-AlH₃, and γ-AlH₃ being the most studied. issp.ac.runih.gov The α-polymorph is considered the most stable. ucl.ac.uknih.gov The thermal stability and decomposition kinetics are significantly influenced by the polymorphic form.

The less stable polymorphs, β-AlH₃ and γ-AlH₃, tend to transform into the more stable α-phase upon heating to around 100°C before subsequently decomposing to aluminum and hydrogen. issp.ac.runih.govenergy.gov However, at lower temperatures, a portion of these less stable polymorphs can decompose directly into their constituent elements. issp.ac.ru At 40°C, the β and γ forms exhibit higher kinetic rates of hydrogen release than the α form. energy.gov

The activation energies for decomposition differ between the polymorphs, indicating different kinetic barriers for hydrogen release.

| Polymorph | Activation Energy for Decomposition (kJ/mol) | Enthalpy of Transition to α-phase (kJ/mol) |

| α-AlH₃ | 102 | N/A |

| β-AlH₃ | 92 | -1.5 |

| γ-AlH₃ | 79 | -2.8 |

This table summarizes the activation energies for the decomposition of different AlH₃ polymorphs and the heat released during their transformation to the more stable α-phase. issp.ac.runih.gov

The fractional decomposition curves for all three polymorphs show good fits with Avrami-Erofeyev equations, which confirms that their decomposition kinetics are controlled by the nucleation and growth of the aluminum phase in two and three dimensions. nih.gov

The surface of aluminum hydride plays a critical role in its stability and dehydrogenation kinetics. AlH₃ is typically covered by a thin, passivating surface layer of aluminum oxide (alumina, Al₂O₃). ucl.ac.ukaip.orgmdpi.com This oxide layer is crucial for the metastability of AlH₃, effectively preventing its decomposition at room temperature. ucl.ac.ukaip.org

Dehydrogenation can only proceed once this protective oxide layer is breached. issp.ac.ruaip.org The decomposition process initiates at the free surface, where cracks in the oxide layer expose the underlying hydride. aip.orgmdpi.com Metallic aluminum then forms on the hydride surface, acting as nuclei for further hydrogen desorption. issp.ac.ru

The thickness of the oxide layer has a significant impact on the hydrogen release rate. ucl.ac.ukissp.ac.ru Molecular dynamics simulations and experimental results show that hydrogen production is slower for AlH₃ particles with a core-shell structure (AlH₃ core, Al₂O₃ shell) compared to bare AlH₃. ucl.ac.ukacs.org This is because the hydrogen atoms must travel across the oxide layer to reach the nanoparticle surface, and this diffusion acts as a kinetic barrier. ucl.ac.ukacs.org Increasing the oxide layer thickness from 1 to 3 nm can reduce the hydrogen release rate by an order of magnitude. ucl.ac.uk

Oxidation Reactions of Aluminum Hydrides

The oxidation of aluminum hydrides is a highly exothermic process that involves complex reaction pathways, often occurring alongside thermal decomposition. The presence of an oxidizing atmosphere, such as air or pure oxygen, fundamentally alters the reaction products and mechanisms.

When aluminum hydride reacts with an oxidant, the primary products are aluminum oxide and water. ucl.ac.ukacs.org Quantum chemical studies on the reaction between alane (AlH₃) and water molecules show that the reaction proceeds initially without a barrier to form dative-bonded intermediates. acs.org This is followed by a transition state where two hydrogen atoms come into close proximity, leading to the ejection of a hydrogen molecule and the formation of strongly favored aluminum oxide and hydroxide (B78521) products. acs.org This process can lead to the formation of various aluminum oxide and hydroxide clusters, such as aluminum hydroxide (Al(OH)₃) and Al₂O₃H₆, as the reaction progresses. acs.org

Studies on the oxidation of aluminum hydride cluster anions with oxygen have identified aluminum oxide anions as the dominant products in mass spectrometry. dtic.mil However, low intensities of hydrogen-containing aluminum oxide product anions, described as HOAlO-type anions, were also observed, indicating that the oxidation does not proceed exclusively to aluminum oxide and water. dtic.mil

In the context of alkaline dissolution, which involves oxidation, aluminum hydride particles have been observed to form with a surface layer of aluminum hydroxide. iastate.edu These particles are then subsequently oxidized to aluminate ions ([Al(OH)₄]⁻). iastate.edu

In an oxidizing environment, dehydrogenation (hydrogen release) and oxidation occur simultaneously. ucl.ac.ukacs.org The thermal reaction of AlH₃ in an air atmosphere is a complex process that can be categorized into three stages: dehydrogenation and passivation, primary oxidation, and secondary oxidation. mdpi.com The passivation process, which is the formation of an Al₂O₃ layer on the surface of the newly formed aluminum, happens almost concurrently with the dehydrogenation reactions. mdpi.comunipi.it

Reactive force field molecular dynamics simulations show that during the oxidation of core-shell AlH₃ nanoparticles, dehydrogenation and oxidation proceed at the same time. acs.org However, the oxidation rate is found to be limited during the initial period of dehydrogenation. acs.orgresearchgate.net This initial dehydrogenation appears to inhibit the rapid oxidation of the surface layer. researchgate.net The presence of an oxidizing agent like O₂ promotes the production of hydroxyl (OH) radicals, and H₂O is preferentially formed compared to H₂ at the beginning of the reaction. ucl.ac.ukacs.org The heat released from the exothermic oxidation of the nascent, highly reactive nano-structured aluminum can induce a high risk if the material is exposed to air after dehydrogenation. unipi.itresearchgate.net

Hydrolysis and Reactivity with Moisture

Al_H_3 + 3H_2O → Al(OH)_3 + 3H_2

This reaction is exothermic and can be vigorous. The presence of a passivating oxide layer (Al₂O₃) on aluminum surfaces typically inhibits hydrolysis. mdpi.com However, once this layer is breached, the reaction between the underlying aluminum and water can proceed. The kinetics of this hydrolysis reaction are influenced by factors such as temperature, pH, and the physical form of the aluminum.

Kinetic studies on the hydrolysis of aluminum in alkaline solutions have shown that the reaction rate increases with temperature and the concentration of the alkali promoter. mdpi.com The activation energy for the hydrolysis of flat aluminum chips in NaOH solution has been determined to be approximately 48.1 kJ/mol. mdpi.com For the vapor hydrolysis of related complex hydrides like lithium aluminum hydride (LiAlH₄), the reaction kinetics are reportedly faster than with liquid water. acs.orgacs.org

The hydrolysis of aluminum nitride (AlN), another related material, has been shown to be a complex process with hydrolysis products including AlOOH and Al(OH)₃, depending on the temperature. mdpi.com The kinetics of AlN hydrolysis can be controlled by different steps, including boundary layer diffusion, chemical reaction, and product layer diffusion, depending on the temperature range. mdpi.com

Reduction Mechanisms Initiated by Aluminum Hydride

Aluminum hydride, often utilized in the form of its complexes like lithium aluminum hydride (LiAlH₄), is a potent reducing agent for a wide array of functional groups in organic synthesis. The reactivity stems from the nucleophilic character of the hydride ion (H⁻) that is transferred to an electrophilic center. numberanalytics.comchemistrysteps.com

Aluminum hydride readily reduces epoxides to alcohols. wikipedia.org The reaction proceeds via a nucleophilic attack of the hydride ion on one of the carbon atoms of the epoxide ring, leading to the opening of the strained three-membered ring. This is followed by protonation of the resulting alkoxide to yield the alcohol.

The regioselectivity of the ring-opening is a key aspect of this reaction. Under basic or neutral conditions, as is the case with LiAlH₄ reductions, the hydride attack generally occurs at the less sterically hindered carbon atom of the epoxide, following an S_N2-type mechanism. masterorganicchemistry.comtransformationtutoring.com This results in an inversion of stereochemistry at the center of attack. masterorganicchemistry.com

Mechanism of Epoxide Reduction by Aluminum Hydride:

Nucleophilic Attack: The hydride ion (H⁻) from the aluminum hydride complex attacks the less substituted carbon of the epoxide ring.

Ring-Opening: The carbon-oxygen bond of the epoxide breaks, relieving the ring strain and forming an alkoxide intermediate.

Protonation: A subsequent workup with a proton source (e.g., water) protonates the alkoxide to give the final alcohol product. numberanalytics.com

Aluminum hydride is a versatile reducing agent capable of reducing a variety of polar functional groups. masterorganicchemistry.com

Aldehydes and Ketones: These are readily reduced to primary and secondary alcohols, respectively. The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. chemistrysteps.comsaskoer.ca

Carboxylic Acids and Esters: Unlike milder reducing agents such as sodium borohydride (B1222165), aluminum hydride can reduce carboxylic acids and esters to primary alcohols. chemistrysteps.commasterorganicchemistry.com The reduction of esters involves two hydride additions. The first addition leads to a tetrahedral intermediate which then eliminates an alkoxide to form an aldehyde. The aldehyde is then rapidly reduced to the primary alcohol. chemistrysteps.com

Amides and Nitriles: Aluminum hydride can also reduce amides and nitriles to amines. masterorganicchemistry.comsaskoer.ca The reduction of amides is particularly noteworthy as it proceeds to the amine without forming an alcohol intermediate. saskoer.ca

Table 2: Reduction of Various Functional Groups by Aluminum Hydride (typically as LiAlH₄)

| Functional Group | Product |

| Aldehyde | Primary Alcohol |

| Ketone | Secondary Alcohol |

| Carboxylic Acid | Primary Alcohol |

| Ester | Primary Alcohol |

| Amide | Amine |

| Nitrile | Amine |

| Epoxide | Alcohol |

This table summarizes the general outcomes of reductions using aluminum hydride. masterorganicchemistry.comsaskoer.ca

Recent research has demonstrated the use of aluminum hydride complexes as catalysts for the hydroboration of carbon dioxide (CO₂), a promising route for CO₂ utilization. d-nb.inforesearchgate.netrsc.orgnih.govresearchgate.net In these reactions, an aluminum hydride species activates the CO₂ molecule, which is then reduced by a borane (B79455), such as pinacolborane (HBpin) or borane dimethylsulfide (BH₃·SMe₂).

The catalytic cycle generally involves the following key steps:

CO₂ Activation: The Al-H bond of the aluminum hydride catalyst activates CO₂, often through insertion of the CO₂ into the Al-H bond to form an aluminum formate (B1220265) species. researchgate.net

Transmetalation/Reduction: The formate intermediate reacts with the borane reagent, leading to the transfer of hydride from the boron to the carbon and regeneration of the aluminum hydride catalyst. rsc.org

The efficiency and products of the reaction can be tuned by the choice of the aluminum hydride catalyst and the borane reducing agent. For example, the use of a bis(phosphoranyl)methanido aluminum hydride catalyst with BH₃·SMe₂ has been shown to be highly effective for the reduction of CO₂ to trimethyl borate. researchgate.net

Kinetic Modeling and Rate Determination of Al-H-O Reactions

The kinetics of reactions involving the aluminum-hydrogen-oxygen (Al-H-O) system are complex and often involve multiple, interconnected steps, including surface reactions, diffusion, and phase transformations. Kinetic modeling is essential for understanding and predicting the behavior of these reactions.

For the oxidation of aluminum, kinetic models often incorporate the principles of the Cabrera-Mott theory, which describes electric-field-driven ion transport through the growing oxide layer. aip.orgacs.org The rate of oxidation can be modeled as a function of temperature and oxygen pressure, with the model accounting for the limiting thickness of the oxide film. acs.org

In the case of aluminum hydrolysis, kinetic models such as the shrinking core model have been employed to describe the reaction of aluminum particles with water. mdpi.com These models can distinguish between different rate-controlling steps, such as surface chemical reaction and mass transfer through the product layer. mdpi.com The reaction rate can be expressed using an Arrhenius-type equation, incorporating the activation energy and a pre-exponential factor.

Table 3: Selected Kinetic Parameters for Al-H-O Reactions

| Reaction System | Rate-Controlling Step/Model | Activation Energy (Ea) | Reference |

| Al(431) thermal oxidation | Electric-field controlled Al cation motion | 2.6 eV | aip.orgresearchgate.net |

| Al chip hydrolysis in NaOH | Surface chemical reaction | 48.1 kJ/mol | mdpi.com |

| NaBH₄ hydrolysis with γ-Al₂O₃ | - | 29 kJ/mol | scielo.br |

This table presents a selection of experimentally determined kinetic parameters for reactions relevant to the Al-H-O system.

Theoretical studies using methods like density functional theory (DFT) have also been used to probe the reaction pathways and calculate activation barriers for elementary steps in Al-H₂O reactions. researchgate.net For instance, the reaction of a single aluminum atom with a water molecule is proposed to proceed in two steps: Al + H₂O → AlOH + H, followed by AlOH + H → AlO + H₂. researchgate.net These computational approaches provide valuable insights into the reaction mechanisms at a molecular level, which can inform and refine macroscopic kinetic models.

Theoretical and Computational Investigations

Electronic Structure Theory of Aluminum Hydrides and their Interactions with Oxygen

Theoretical and computational studies have provided significant insights into the electronic structure of aluminum hydrides and the fundamental mechanisms of their interaction with oxygen. These investigations are crucial for understanding the stability, bonding, and reactivity of these materials, particularly in the context of hydrogen storage and energetic applications. First-principles calculations, especially those based on density functional theory (DFT), have been instrumental in elucidating the electronic properties that govern the behavior of aluminum hydride and its oxidized forms.

The electronic structure of aluminum compounds is largely determined by aluminum hydride complexes and their interactions. researchgate.net The valence bands in these materials are predominantly composed of hydrogen orbitals, while the conduction bands exhibit mixed contributions from both hydrogen and the metal cations. researchgate.net This indicates that hydrogen in aluminum hydride is anionic. nih.govmdpi.com When compared to aluminum oxide (Al2O3), the contribution of aluminum orbitals to the valence bands is greater in aluminum hydride. nih.govmdpi.com Furthermore, the conduction bands in the hydride show more significant hybridization with hydrogen orbitals than the corresponding anion orbitals in the oxide. nih.govmdpi.com These differences in the composition of the valence and conduction bands confirm that aluminum hydride is less ionic than aluminum oxide. nih.govmdpi.com

Density Functional Theory (DFT) has been extensively used to investigate the bonding characteristics and stability of various aluminum hydride polymorphs (α, β, and γ phases) and their interaction with oxygen. researchgate.net DFT calculations have been employed to develop reactive force fields for molecular dynamics simulations and to understand the fundamental energetics of these systems. aip.orgnih.govresearchgate.nettue.nl

In the context of oxidation, DFT has been used to study the interaction of water molecules with aluminum oxide cluster anions, providing insights into the formation of Al-H bonds versus O-H bonds. aip.org These calculations have revealed that for aluminum-rich clusters, the formation of metal hydrides is often more stable than their hydroxide (B78521) counterparts. aip.org This has implications for understanding the catalytic properties of alumina (B75360) nanoparticles.

DFT calculations have also been crucial in determining bond dissociation enthalpies (BDEs) for the Al-H bond in various neutral aluminum hydrides. publish.csiro.au These calculations help in understanding the stability of these bonds and how they are influenced by different substituents. The performance of various DFT functionals has been assessed to provide reliable computational methods for larger aluminum hydride systems. publish.csiro.au

The analysis of the partial density of states (PDOS) and band structure provides a deeper understanding of the electronic characteristics and bonding in aluminum hydride and its oxide. The PDOS reveals the contribution of different atomic orbitals to the electronic states at various energy levels.

Calculations show that the valence bands of AlH3 are primarily composed of hydrogen orbitals, confirming the anionic nature of hydrogen in this compound. nih.govmdpi.com In contrast, the conduction bands are mainly formed by Al orbitals. nih.govmdpi.com When compared to Al2O3, the Al orbitals have a greater contribution to the valence bands in AlH3. nih.govmdpi.com This increased hybridization in the hydride is indicative of its more covalent character compared to the predominantly ionic bonding in Al2O3. nih.govmdpi.com

The calculated band gaps for α-AlH3 and α'-AlH3 are significantly smaller than that of Al2O3, further highlighting the less ionic nature of the chemical bonding in the hydrides. nih.govmdpi.com For instance, DFT calculations have shown band gaps of approximately 1.4 eV for α-AlH3 and 2.1 eV for α'-AlH3, in contrast to about 5.9 eV for Al2O3. nih.govmdpi.com It is important to note that these DFT-calculated band gaps can be underestimated compared to experimental values. nih.gov

Studies on various lightweight metal hydrides, including AlH3, have shown that they are large-gap insulators. researchgate.net Despite differences in their band structures and band gaps, the optical responses of these compounds are qualitatively similar. researchgate.net

Molecular Dynamics (MD) Simulations of Reaction Mechanisms

Molecular Dynamics (MD) simulations are a powerful tool for investigating the complex physicochemical processes that occur at the atomic level during the reaction of aluminum hydride. researchgate.net These simulations provide insights into the dynamic evolution of the system on femtosecond timescales and nanometer length scales, which are often difficult to probe experimentally. researchgate.net

The ReaxFF reactive force field has been specifically developed and parameterized to model the chemical reactions in the Al/H/O system, enabling simulations of bond formation and dissociation. aip.orgnih.govresearchgate.nettue.nlucl.ac.uk This force field is based on a bond-order concept and is trained against data from density functional theory (DFT) calculations to accurately describe the energies, geometries, and charge distributions of various molecules and transition states. aip.orgnih.govresearchgate.nettue.nlucl.ac.uk

ReaxFF has been successfully applied to a wide range of reactive systems, including the combustion of hydrocarbons, polymer chemistry, and the oxidation of metals. researchgate.net For aluminum hydride, the ReaxFF force field has been parameterized to study the dynamics of hydrogen desorption, the interaction of alane clusters, and the oxidation processes. aip.orgnih.govresearchgate.nettue.nl These simulations have provided valuable information on reaction pathways and kinetics.

MD simulations using the ReaxFF force field have been employed to investigate the fundamental mechanisms of thermal decomposition and oxidation of AlH3. researchgate.netucl.ac.ukacs.org These simulations have elucidated the detailed processes of H2 and H2O formation. researchgate.netucl.ac.ukacs.org

The thermal decomposition of AlH3 is found to be dependent on temperature, with higher temperatures leading to faster reaction rates. ucl.ac.uk Simulations have shown that during oxidation, the processes of dehydrogenation and oxidation occur simultaneously, although the rate of oxidation is limited during the dehydrogenation period. researchgate.netucl.ac.ukacs.org The presence of an oxide layer on the AlH3 nanoparticle has a significant impact on its reactivity. The H2 production during thermal decomposition is slower for a core-shell AlH3 nanoparticle compared to a bare one, as the hydrogen atoms must diffuse through the oxide layer. researchgate.netucl.ac.ukacs.org

In the presence of O2, the production of OH radicals is promoted. researchgate.netacs.org Simulations of both thermal decomposition and oxidation of core-shell AlH3 show significant production of H2O, which is preferentially formed over H2 at the beginning of the reaction. researchgate.netacs.org The structural evolution of the core-shell AlH3 during these processes proceeds through distinct stages. researchgate.netacs.org

Simulations of a spherical α-AlH3 nanoparticle encapsulated by a thin α-alumina shell have been performed to mimic realistic experimental conditions. ucl.ac.uk The presence of defects in the oxide layer is also a crucial factor. It has been found that defects can provide a pathway for the faster diffusion of atoms, particularly H and O. ucl.ac.uk Consequently, any defect in the oxide shell enhances the initiation of core-shell AlH3 oxidation and accelerates the oxidation process, especially in the early stages of the reaction. researchgate.netucl.ac.ukacs.org

Computational Studies on Reaction Regioselectivity and Stereochemistry

Extensive searches of scientific literature and chemical databases did not yield specific computational studies focusing on the reaction regioselectivity and stereochemistry of a compound explicitly identified as "aluminum hydride oxide." This suggests that either the compound is known under different nomenclature in the context of such reactions, or that detailed theoretical investigations into its regioselective and stereochemical behavior have not been widely published. Computational chemistry is a powerful tool for predicting the outcomes of chemical reactions by modeling the potential energy surfaces of reactants, transition states, and products. For a compound like this compound, such studies would be invaluable in understanding how its distinct hydride and oxide functionalities direct the course of chemical transformations.

Future computational work could, for example, investigate the chemoselectivity of reactions at the aluminum-hydrogen versus the aluminum-oxygen bonds. Density Functional Theory (DFT) calculations could elucidate the preferred sites for electrophilic or nucleophilic attack, thereby predicting the regioselectivity. Similarly, by mapping the energy profiles of reaction pathways leading to different stereoisomers, computational models could predict the stereochemical outcomes of reactions involving chiral centers or the formation of new stereocenters. The absence of such specific studies highlights a potential area for future research in the chemistry of aluminum-containing materials.

Surface Chemistry and Interfacial Phenomena

Formation and Characteristics of Native Oxide Layers on Aluminum Hydride Surfaces

When exposed to air and moisture, aluminum hydride spontaneously forms a protective, or passivating, native oxide layer. xr-activatedalumina.comresearchgate.net This layer is crucial as it shields the bulk material from further reaction with the environment, thereby governing its long-term stability and handling safety. xr-activatedalumina.com The formation of this layer is a self-limiting process. sse.co.th

Compositional Analysis of Surface Oxide Films (e.g., Al₂O₃, hydroxides)

The native oxide film on aluminum hydride is not a simple, single-component layer. Spectroscopic analysis, particularly X-ray Photoelectron Spectroscopy (XPS), reveals a complex composition. This layer is primarily composed of aluminum oxide (Al₂O₃) and various aluminum hydroxides. researchgate.netxpsfitting.comxpsdata.com The presence of hydroxides, such as aluminum oxyhydroxide (AlOOH) or aluminum hydroxide (B78521) (Al(OH)₃), is a result of the reaction of the surface with atmospheric moisture. xpsdata.combohrium.com Differentiating between these various oxides and hydroxides using XPS can be challenging due to the overlapping binding energies of the Al 2p and O 1s peaks. xpsfitting.com However, deconvolution of the O 1s peak often suggests the presence of both oxide and hydroxide species. bohrium.com The exact stoichiometry can vary depending on the age of the sample and the environmental conditions to which it has been exposed.

Morphology and Thickness Control of Passivating Layers

The native oxide layer on aluminum hydride is typically amorphous and forms a relatively uniform, conformal coating over the particle surface. xr-activatedalumina.comresearchgate.net Transmission Electron Microscopy (TEM) is a key technique for visualizing the morphology and measuring the thickness of these passivating layers. aip.orgmdpi.com Studies have shown that the thickness of this naturally formed layer is on the scale of a few nanometers, generally in the range of 3 to 5 nm. nih.gov

While the native oxide layer forms spontaneously, its thickness and uniformity can be influenced by controlled processes. For instance, acid wash treatments during the synthesis of α-alane can result in a stabilizing coating of Al(OH)₃ and Al₂O₃. researchgate.net However, for more precise control over the passivating layer's properties, surface modification techniques are employed.

Surface Modification and Coating Strategies for Aluminum Hydrides

To enhance the stability and control the reactivity of aluminum hydride, various surface modification and coating strategies have been developed. These methods aim to create a more robust and well-defined barrier than the native oxide layer. xr-activatedalumina.comnih.gov

Atomic Layer Deposition (ALD) of Oxide Coatings

Atomic Layer Deposition (ALD) has emerged as a powerful technique for applying ultrathin, conformal, and pinhole-free oxide coatings onto aluminum hydride particles. xr-activatedalumina.comnih.gov ALD is a gas-phase deposition method based on sequential, self-limiting surface reactions, which allows for precise, angstrom-level control over the film thickness. nih.govyoutube.com For the passivation of AlH₃, aluminum oxide (Al₂O₃) is a commonly used coating material, deposited using precursors like trimethylaluminum (B3029685) (TMA) and water. nih.gov

The number of ALD cycles directly correlates with the thickness of the deposited Al₂O₃ film, enabling fine-tuning of the passivation layer's properties. aip.orgnih.gov For example, 100 to 200 cycles of Al₂O₃ ALD can create a sufficient barrier to significantly improve the stability of AlH₃ particles. xr-activatedalumina.com TEM imaging confirms the ability of ALD to produce uniform and conformal Al₂O₃ shells around the crystalline AlH₃ cores. aip.org

| Parameter | Value |

|---|---|

| Deposition Temperature | 70 °C |

| Precursors | Trimethylaluminum (TMA) and Water (H₂O) |

Impact of Coatings on Surface Reactivity and Stability

The primary function of an oxide coating on aluminum hydride is to act as a physical barrier, preventing direct contact between the reactive AlH₃ core and environmental reactants like moisture and oxygen. xr-activatedalumina.comresearchgate.net This passivation significantly enhances the material's stability during storage and handling. xr-activatedalumina.com

The effectiveness of these coatings is often evaluated through accelerated aging tests, such as hydrothermal aging. Uncoated AlH₃ can lose a significant portion of its hydrogen capacity when exposed to moisture and oxygen. In contrast, AlH₃ particles coated with a sufficient number of ALD Al₂O₃ layers exhibit vastly improved hydrogen retention. xr-activatedalumina.com For instance, a 200-cycle Al₂O₃ coating has been shown to maintain the hydrogen capacity of AlH₃ at over 9%, whereas the capacity of an uncoated sample dropped to below 2% under the same aging conditions. xr-activatedalumina.com

| Coating | Hydrogen Capacity After Hydrothermal Aging | Decomposition Start Temperature | Decomposition End Temperature |

|---|---|---|---|

| Uncoated | 1.89% | 117 °C | 170 °C |

| 100 Cycles Al₂O₃ | 5.31% | 121 °C | 175 °C |

| 200 Cycles Al₂O₃ | 9.19% | 112 °C | 180 °C |

Adsorption and Desorption Processes at AlH₃/Oxide Interfaces

The interface between aluminum hydride and its oxide layer is a critical region where adsorption and desorption processes occur, governing both the material's stability and its hydrogen release characteristics. The oxide surface possesses various active sites that can interact with molecules from the environment. researchgate.net

The surface of alumina (B75360) is known to have hydroxyl groups (-OH) and Lewis acid sites (coordinatively unsaturated Al³⁺ ions), which can serve as adsorption sites for polar molecules like water. rsc.org The adsorption of water onto the oxide surface can lead to the further formation of hydroxides, potentially altering the integrity of the passivation layer over time. xr-activatedalumina.com

Conversely, the oxide layer acts as a significant barrier to the desorption of hydrogen from the bulk AlH₃. nih.gov The decomposition of aluminum hydride into aluminum and hydrogen is understood to be a surface-mediated process. nih.gov Therefore, a dense and continuous oxide layer can effectively inhibit this decomposition at ambient temperatures. nih.gov For hydrogen release to occur, this barrier must be overcome. It is proposed that at elevated temperatures, the difference in thermal expansion coefficients between AlH₃ and Al₂O₃ leads to the formation of cracks in the oxide layer. nih.gov These cracks expose the underlying aluminum hydride, creating pathways for hydrogen atoms to recombine and desorb as H₂ molecules. nih.gov The rate of hydrogen desorption is thus significantly influenced by the integrity and properties of this surface oxide layer. nih.gov

Defect Chemistry and its Influence on Interfacial Processes

The crystalline structure of aluminum hydride oxide, like all real crystalline materials, deviates from perfect atomic arrangement. These imperfections, or crystal defects, have a profound influence on the material's surface chemistry and its interactions with the surrounding environment. uobabylon.edu.iq The nature and concentration of these defects are critical in determining the reactivity of the material, particularly in applications such as catalysis and surface coatings. Defects can create highly reactive, unsaturated coordination sites on the surface that can act as primary centers for adsorption and subsequent chemical reactions. nih.gov

Defects in crystalline solids are typically classified by their dimensionality: point defects (zero-dimensional), line defects (one-dimensional), and planar defects (two-dimensional). uobabylon.edu.iq In the context of this compound, point defects such as atomic vacancies and interstitials are of particular importance to its surface chemistry. These defects can alter the local electronic structure, which in turn modifies the material's catalytic activity and surface energy. nih.gov

Point Defects in this compound

Point defects are irregularities at the atomic level. In this compound, the most common point defects include:

Vacancies: These are empty lattice sites where an atom (Al, O, or H) is missing. Oxygen vacancies are often a key type of defect in metal oxides, creating localized electron-rich areas and exposing underlying metal cations. nih.gov These sites can significantly enhance the adsorption and activation of molecules. nih.gov Similarly, hydrogen vacancies can alter the surface's protonic conductivity and acidity.

Interstitials: These are atoms that occupy a site in the crystal lattice that is not normally occupied. Self-interstitials involve an extra atom of the material itself, while impurity interstitials involve a foreign atom. These defects can induce significant lattice strain. uobabylon.edu.iq

Substitutional Impurities: This occurs when a native atom is replaced by a foreign atom. For instance, silicon substituting for aluminum is a known defect in aluminum-containing compounds like aluminum nitride. wvu.eduwvu.edu Such substitutions can introduce new electronic states and alter the catalytic and surface properties. nih.gov

The table below summarizes the calculated formation energies for various neutral point defects in a related compound, aluminum nitride (AlN), which provides insight into the likely defect landscape of this compound. Lower formation energies indicate a higher likelihood of the defect occurring.

| Defect Type | Formation Energy (eV) | Description |

|---|---|---|

| Aluminum Vacancy (VAl) | 7.83 | A missing aluminum atom from a lattice site. |

| Nitrogen Vacancy (VN) | 3.60 | A missing nitrogen atom from a lattice site. In AlHO, an oxygen or hydrogen vacancy would be analogous. |

| Aluminum Interstitial (Ali) | 6.41 | An aluminum atom located at a non-lattice site. |

| Nitrogen Interstitial (Ni) | 5.48 | A nitrogen atom located at a non-lattice site. |

| Aluminum Antisite (AlN) | 6.61 | An aluminum atom occupying a nitrogen lattice site. |

| Nitrogen Antisite (NAl) | 1.92 | A nitrogen atom occupying an aluminum lattice site. |

Data derived from theoretical calculations on wurtzite AlN, a related aluminum compound. The relative energies illustrate which types of defects are more favorable to form. Source: Adapted from theoretical studies on aluminum nitride. osti.gov

Influence of Defects on Interfacial Phenomena

The presence of defects at the surface of this compound is crucial in mediating interfacial processes such as catalysis, corrosion, and adhesion.

Catalysis: Defects can act as active sites for catalysis. tandfonline.com For example, oxygen vacancies on metal oxide surfaces are known to be highly active for the adsorption and dissociation of reactant molecules. nih.govnih.gov These sites can modify the electronic structure of the catalyst, leading to enhanced performance. nih.gov The presence of hydride species on oxide surfaces can also be involved in catalytic hydrogenation and dehydrogenation reactions. researchgate.net

Adsorption and Surface Reactivity: The termination of the crystal lattice at a surface creates a high-energy interface. Defects such as step edges and vacancies have even higher surface energy than perfectly coordinated flat surfaces, making them more reactive. nih.gov This increased reactivity can promote the adsorption of molecules from the gas or liquid phase. For instance, studies on aluminum (hydr)oxides have shown that different crystal planes, which can be considered planar defects, exhibit different proton reactivity and charging behavior. acs.org

Corrosion: The initiation of localized corrosion is often linked to the presence of surface defects. rsc.org Research on aluminum has shown that defects on the surface can act as nucleation sites for reactions with atmospheric components, leading to the formation of corrosion products. rsc.orgresearchgate.net The presence of hydride intermediates has been identified as a key factor in the aqueous corrosion of aluminum. rsc.org